

GPR84 Agonist-1: In Vivo Animal Model

Application Notes and Protocols

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Compound of Interest

Compound Name: GPR84 agonist-1

Cat. No.: B2932833

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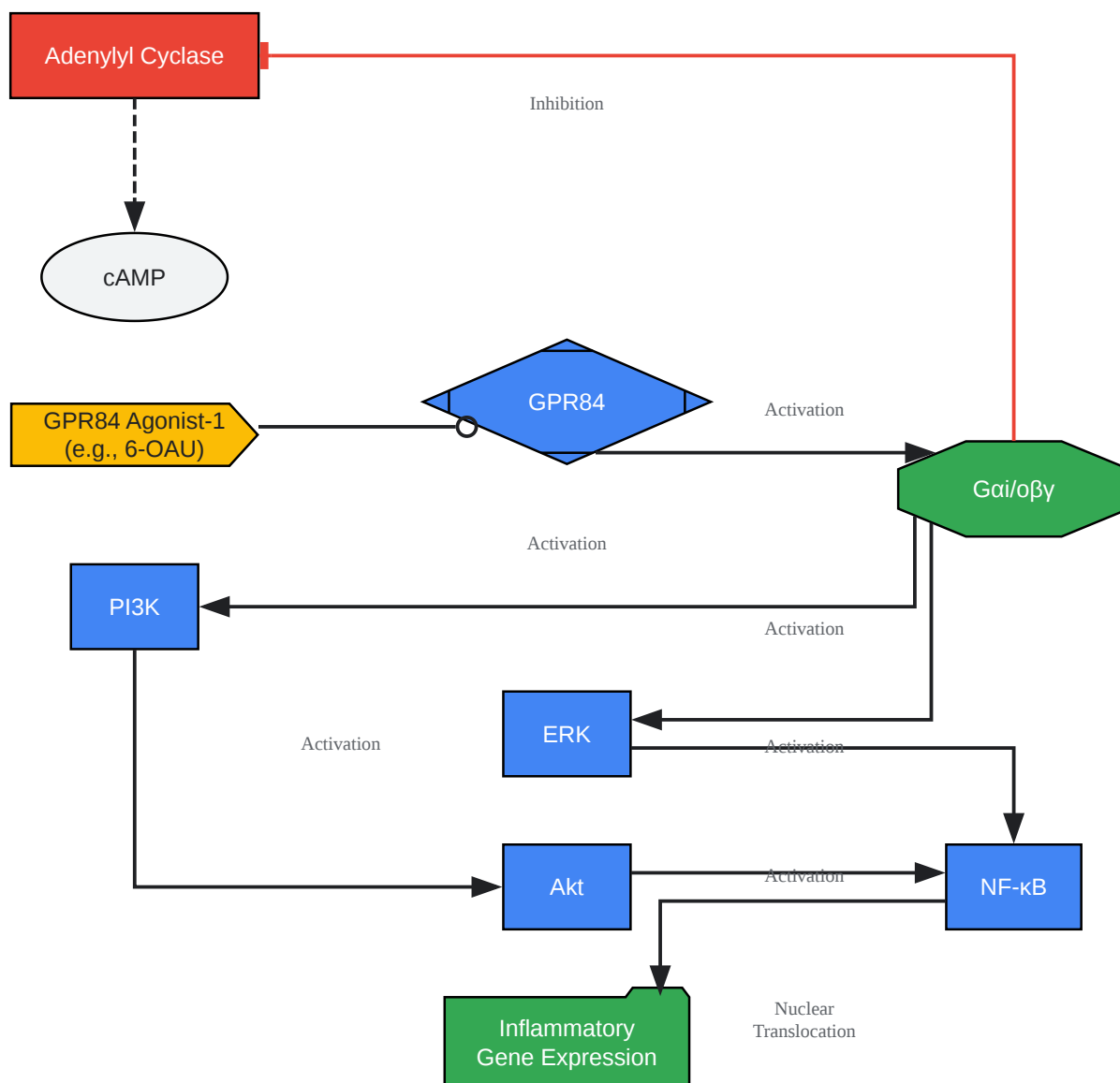
For Researchers, Scientists, and Drug Development Professionals

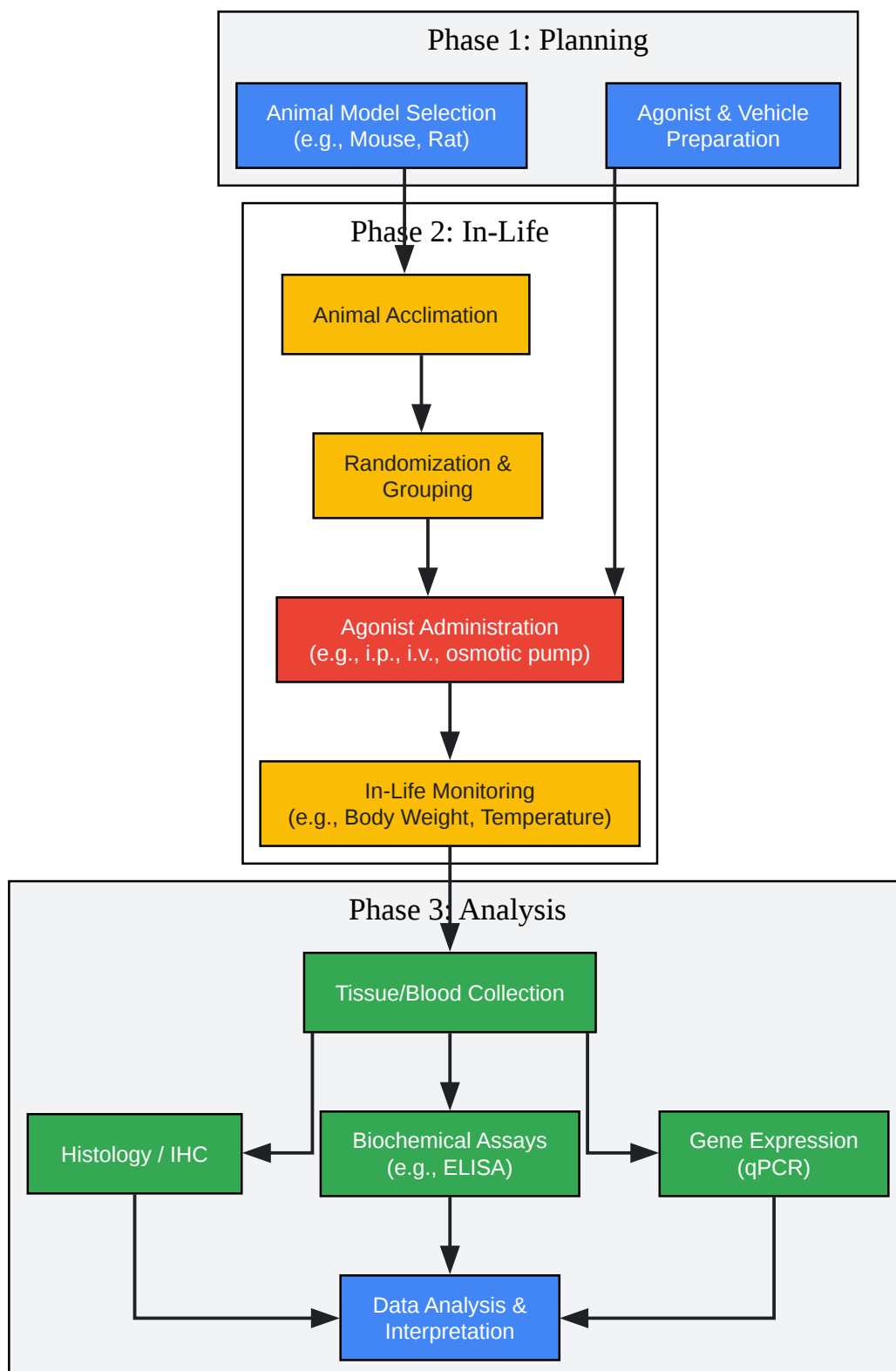
Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. It is highly expressed in immune cells such as macrophages, neutrophils, and microglia.[1] Activation of GPR84, a Gi/o-coupled receptor, by agonists like the synthetic compound 6-n-octylaminouracil (6-OAU), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] Downstream signaling cascades include the activation of Akt, ERK, and NF-κB pathways, which modulate various cellular functions including cytokine production, chemotaxis, and phagocytosis.[3][4] This document provides detailed application notes and protocols for conducting in vivo animal model studies with **GPR84 agonist-1** (exemplified by 6-OAU), summarizing key quantitative data and experimental methodologies from published research.

GPR84 Signaling Pathway

Activation of GPR84 by an agonist initiates a signaling cascade primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). This can also lead to the activation of other downstream pathways like PI3K-Akt and MAPK/ERK, ultimately influencing cellular processes like inflammation and phagocytosis.[1][3]





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References

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